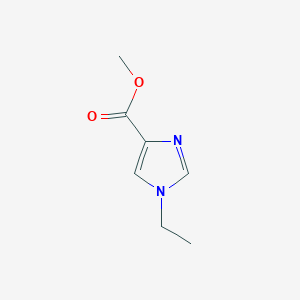

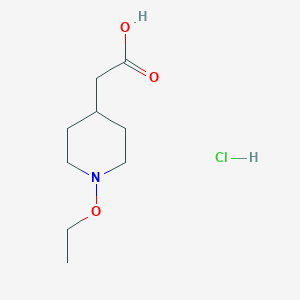

![molecular formula C11H15N3 B2670003 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine CAS No. 39650-66-3](/img/structure/B2670003.png)

1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine” is a chemical compound that falls under the category of benzimidazole derivatives . The empirical formula for this compound is C9H12ClN3 and it has a molecular weight of 197.66 . It is also known as "(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride" .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and benzimidazol-2-yl phenyl methanones can be obtained .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can be used to synthesize metal-organic frameworks (MOFs) when combined with metal ions .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis

1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine is utilized in catalytic synthesis. For instance, a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach is used to synthesize functionalized benzimidazoimidazoles, including derivatives of this compound. This process involves using palladium iodide as a catalyst under mild conditions, resulting in products with high yields and turnover numbers (Veltri et al., 2018).

Anticancer Agent Synthesis

This compound also finds application in the synthesis of anticancer agents. The design and synthesis of bis-benzimidazole derivatives, which include structures related to this compound, have been investigated for their anticancer activities. These derivatives have shown notable activities against cancer cell lines, indicating their potential as leads for developing effective cancer treatments (Rashid, 2020).

Synthesis of Antimicrobial Agents

The compound is also utilized in the synthesis of antimicrobial agents. Novel derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives have shown comparable activities to standard antibiotics, indicating their potential in treating infections (Reddy & Reddy, 2010).

Dual Serotonin Receptor Antagonists

Furthermore, this compound is involved in the synthesis of dual serotonin receptor antagonists. Derivatives have been synthesized and evaluated against serotonin receptors, showing potential as dual 5-HT7/5-HT2A serotonin receptor ligands. This indicates their potential application in treating disorders related to serotonin dysregulation (Deau et al., 2015).

Wirkmechanismus

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the context in which they are used. For example, a Pd(II) complex with a benzimidazole derivative has been shown to have tumor inhibitory activity due to its antiangiogenic effect and promotion of apoptosis .

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,12)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKBUSJXTDHAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC2=CC=CC=C2N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)

![2-Methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride](/img/structure/B2669925.png)

![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2669931.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-phenylpentanamide](/img/structure/B2669932.png)

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2669938.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2669942.png)

![4-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2669943.png)